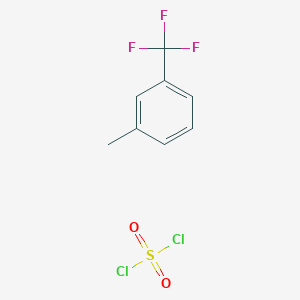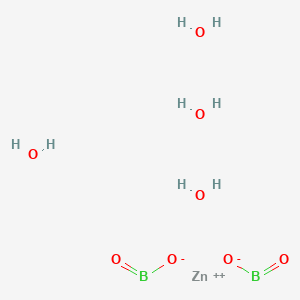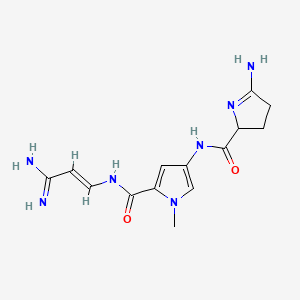
Kikumycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kikumycin B is a bioactive compound with the molecular formula C14H19N7O2 and a molecular weight of 317.35. It is produced by the microorganism Streptomyces sp. K99-0122 and exhibits antiviral, antibacterial, and antitumor activities .
准备方法
Kikumycin B is typically isolated from the culture filtrate of Streptomyces sp. K99-0122. The production and purification process involves fermentation, followed by extraction and chromatographic purification techniques
化学反应分析
Kikumycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. detailed reaction pathways and products are not extensively documented in the available literature .
科学研究应用
Kikumycin B has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: It is used to investigate its effects on various biological systems, particularly its antiviral, antibacterial, and antitumor properties.
Medicine: this compound is explored for its potential therapeutic applications in treating viral infections, bacterial infections, and cancer.
作用机制
The mechanism of action of Kikumycin B involves its interaction with specific molecular targets and pathways within microbial and cancer cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of the target cells. The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple mechanisms of action .
相似化合物的比较
Kikumycin B is similar to other antibiotics produced by Streptomyces species, such as Kikumycin A. Both compounds share similar biological properties, but this compound has distinct structural features that contribute to its unique activity profile. Other similar compounds include various aminoglycoside and macrolide antibiotics, which also exhibit antibacterial and antiviral activities .
属性
CAS 编号 |
37913-78-3 |
|---|---|
分子式 |
C14H19N7O2 |
分子量 |
317.35 g/mol |
IUPAC 名称 |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C14H19N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h4-7,9H,2-3H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/b5-4+ |
InChI 键 |
LMRPWVAZPPSUES-SNAWJCMRSA-N |
手性 SMILES |
CN1C=C(C=C1C(=O)N/C=C/C(=N)N)NC(=O)C2CCC(=N2)N |
规范 SMILES |
CN1C=C(C=C1C(=O)NC=CC(=N)N)NC(=O)C2CCC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
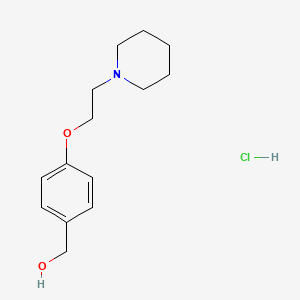
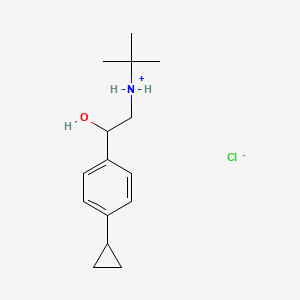
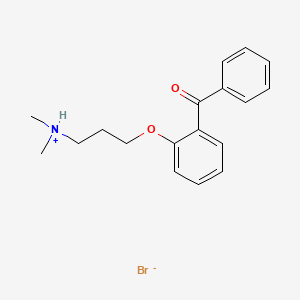
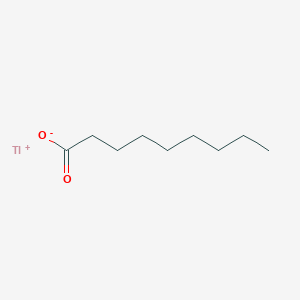
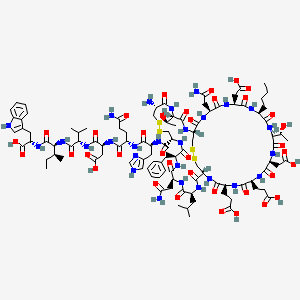

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
